molecular formula C22H22N4O9 B2671248 Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate CAS No. 1428358-88-6

Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Cat. No.: B2671248
CAS No.: 1428358-88-6
M. Wt: 486.437
InChI Key: XINICICRIMLMGY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a useful research compound. Its molecular formula is C22H22N4O9 and its molecular weight is 486.437. The purity is usually 95%.
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Scientific Research Applications

Photochemistry of Heterocyclic Compounds

Research by Tsuge, Oe, and Tashiro (1973) delved into the photochemical reactions of 2,5-disubstituted 1,3,4-oxadiazoles with furan, discovering that irradiation in benzene solution produces cycloadducts. This study provides insights into novel photo-induced acylation pathways, highlighting the utility of these reactions in synthetic chemistry and potential applications in developing photoreactive materials (Tsuge, Oe, & Tashiro, 1973).

Antimicrobial Evaluation of Oxadiazole Derivatives

Jafari et al. (2017) synthesized and evaluated the antimicrobial properties of 1,3,4-oxadiazole derivatives, revealing significant antibacterial activities against Staphylococcus aureus and Escherichia coli. This study underscores the potential of oxadiazole derivatives in developing new antimicrobial agents, which could be an area of interest for researchers studying similar compounds (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Synthesis of Oxadiazolyl Acetic Acids

A study by Janda (2001) outlined a simple synthesis route for ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates, leading to acetic acids upon hydrolysis. These compounds often possess anti-inflammatory and analgesic activities, suggesting their relevance in pharmaceutical research and development (Janda, 2001).

Chelating Properties of Metal Chelates

Varde and Acharya (2017) synthesized and characterized transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, evaluating their chelating properties and antifungal activity. Their findings contribute to the understanding of metal-organic frameworks and their applications in catalysis and drug design (Varde & Acharya, 2017).

Therapeutic Potential of Oxadiazole or Furadiazole Containing Compounds

Siwach and Verma (2020) reviewed the pharmacological activities of oxadiazole and furadiazole derivatives, highlighting their broad range of biological properties, including antibacterial, antiviral, and antioxidant activities. This comprehensive overview points to the vast therapeutic potential of these compounds in drug discovery and development (Siwach & Verma, 2020).

Properties

IUPAC Name

ethyl 4-[[2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5.C2H2O4/c1-2-27-20(26)13-5-7-15(8-6-13)21-17(25)12-24-10-14(11-24)19-22-18(23-29-19)16-4-3-9-28-16;3-1(4)2(5)6/h3-9,14H,2,10-12H2,1H3,(H,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINICICRIMLMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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